molecular formula C20H17F3N4O3S2 B2954267 N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide CAS No. 389072-72-4

N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B2954267
CAS No.: 389072-72-4
M. Wt: 482.5
InChI Key: LWOHIQVHYHBKBS-UHFFFAOYSA-N
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Description

N-[5-({[(4-Ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a trifluoromethyl-substituted benzamide core and a sulfanyl-linked carbamoyl-ethoxy-phenyl moiety. This compound belongs to a class of heterocyclic molecules widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiadiazole ring contributes to electron-deficient interactions with biological targets .

Properties

IUPAC Name

N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O3S2/c1-2-30-13-9-7-12(8-10-13)24-16(28)11-31-19-27-26-18(32-19)25-17(29)14-5-3-4-6-15(14)20(21,22)23/h3-10H,2,11H2,1H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOHIQVHYHBKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .

Scientific Research Applications

N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .

Comparison with Similar Compounds

Key Observations :

  • Sulfanyl Linkers : Ethylsulfanyl () and benzylthio () substituents influence solubility and target binding. The target compound’s carbamoylmethylsulfanyl group may improve selectivity for carboxamide-binding enzymes .
  • Aromatic Substituents : 4-Ethoxyphenyl (target) and 4-chlorophenyl () moieties modulate electronic effects, affecting interactions with microbial or cancer cell targets .

Antimicrobial Activity

  • : The analogue 4-butoxy-N-{5-[...]-thiadiazol-2-yl}benzamide demonstrated broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL), Escherichia coli (MIC: 16 µg/mL), and Candida albicans (MIC: 32 µg/mL). Its dual thiadiazole-thiadiazole scaffold enhances membrane disruption .
  • : N-[5-((4-Chlorobenzyl)sulfanyl)...benzamide showed moderate antifungal activity (C. albicans MIC: 64 µg/mL), attributed to the dimethylsulfamoyl group’s polar interactions .

Anticancer Activity

  • : N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide exhibited IC₅₀ values of 2.1 µM (MDA-MB-231), 3.4 µM (PC3), and 4.8 µM (U87), linked to dual inhibition of abl/src tyrosine kinases. The benzylthio group enhances hydrophobic binding in kinase pockets .

Enzymatic Inhibition

  • : A structurally complex analogue, N-{[5-({2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)...]-2-(trifluoromethyl)benzamide, inhibited histone deacetylases (HDACs) with IC₅₀ = 0.9 µM, suggesting the trifluoromethylbenzamide moiety’s role in zinc chelation .

Biological Activity

N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide is a complex organic compound belonging to the class of thiadiazole derivatives. Its unique structure incorporates multiple functional groups, including a thiadiazole ring and a trifluoromethyl group, which suggest potential biological activity. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Structure

The molecular formula for this compound is C16H16N6O3SC_{16}H_{16}N_{6}O_{3}S with a molecular weight of 436.5 g/mol. The compound features significant functional groups that contribute to its biological properties.

Spectral Data

Spectral analyses such as NMR and IR have provided insights into the functional groups present in the compound. These analyses are crucial for understanding the interactions and stability of the compound in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies indicate that it may inhibit certain enzymes or pathways involved in disease processes, particularly those associated with cancer and viral infections. The detailed mechanism remains under investigation.

Antiviral Activity

Research has shown that thiadiazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have demonstrated efficacy against various viral targets, including hepatitis C virus (HCV), with IC50 values indicating potent inhibitory effects .

Anticancer Potential

Thiadiazole derivatives have also been explored for their anticancer properties. Studies indicate that these compounds can inhibit pathways such as NF-κB signaling, which is critical in oncogenesis . The potential for this compound to act on similar pathways warrants further investigation.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. Results have shown promising activity with low IC50 values compared to standard treatments .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the thiadiazole ring and substituents on the phenyl moiety can significantly influence biological activity. For instance, substituents such as trifluoromethyl groups enhance the compound's potency against certain viral strains .

CompoundActivityIC50 (μM)Reference
Compound AAntiviral32.2
Compound BAnticancer0.35
N-[5-(...)Antiviral/CancerTBD

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